molecular formula C12H4Cl6 B1329638 2,2',3,3',4,6-Hexachlorobiphenyl CAS No. 61798-70-7

2,2',3,3',4,6-Hexachlorobiphenyl

Cat. No. B1329638
CAS RN: 61798-70-7
M. Wt: 360.9 g/mol
InChI Key: WDLTVNWWEZJMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,3’,4,6’-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Molecular Structure Analysis

The molecular formula of 2,2’,3,3’,4,6’-Hexachlorobiphenyl is C12H4Cl6 . The structure of this compound includes a biphenyl core with chlorine atoms attached at specific positions . Further structural analysis can be performed using computational methods .


Chemical Reactions Analysis

The oxidation of 2,2’,3,3’,4,6’-Hexachlorobiphenyl by human liver microsomes (HLMs) has been studied . The major metabolite was either 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140), a 1,2-shift product, or 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132) .

Scientific Research Applications

Solubility Studies

A study by Anitescu and Tavlarides (1999) explored the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,6-Hexachlorobiphenyl, in supercritical fluids. This research is significant for understanding the environmental behavior and remediation of PCBs (Anitescu & Tavlarides, 1999).

Enzymatic and Metabolic Studies

Research by Stonard and Greig (1976) investigated the effects of various hexachlorobiphenyl isomers, including 2,2',3,3',4,6-Hexachlorobiphenyl, on hepatic microsomal drug metabolism and hepatic porphyrins in rats (Stonard & Greig, 1976).

Pharmacokinetic Modeling

Lutz et al. (1984) conducted a physiologic pharmacokinetic analysis of several PCBs, including 2,2',3,3',4,6-Hexachlorobiphenyl, across different species. This study helps in understanding the differential absorption, distribution, metabolism, and excretion of PCBs (Lutz et al., 1984).

Chemical Analysis Techniques

Kamops et al. (1979) developed methods for the separation and quantification of various PCBs, including 2,2',3,3',4,6-Hexachlorobiphenyl, using chromatography techniques. This research is crucial for environmental monitoring and analysis of PCBs (Kamops et al., 1979).

Theoretical Chemistry Studies

Arulmozhiraja et al. (2002) performed density functional theory studies on the radical ions of selected PCBs, including 2,2',3,3',4,6-Hexachlorobiphenyl. Their research contributes to the understanding of the electronic properties of PCBs (Arulmozhiraja et al., 2002).

Environmental Degradation Studies

Turrio-Baldassarri et al. (1997) examined the degradation patterns of hexachlorobiphenyls, including 2,2',3,3',4,6-Hexachlorobiphenyl, in various biological matrices. This study is essential for understanding the environmental persistence and breakdown of PCBs (Turrio-Baldassarri et al., 1997).

Photodegradation Research

Nowakowska et al. (1991) investigated the photodegradation of hexachlorobiphenyls, such as 2,2',3,3',4,6-Hexachlorobiphenyl, in the presence of polymer molecules. This research offers insights into potential methods for the degradation of PCBs in the environment (Nowakowska et al., 1991).

Chirality and Enantioselectivity

Glausch et al. (1995) and Schurig et al. (1995) explored the enantioselective determination and enantiomerization of hexachlorobiphenyl isomers, including 2,2',3,3',4,6-Hexachlorobiphenyl. These studies contribute to the understanding of the chiral properties of PCBs (Glausch et al., 1995); (Schurig et al., 1995).

Safety And Hazards

PCBs, including 2,2’,3,3’,4,6’-Hexachlorobiphenyl, were found to bioaccumulate and cause harmful health effects, leading to their ban in the 1970s . They may cause a rash when in contact with the skin and prolonged exposure can result in chloracne .

Future Directions

There are inter-individual differences in the atropselective biotransformation of PCB 132 to its metabolites in humans . Future research could focus on understanding these differences and their implications for the neurotoxic outcomes associated with PCB exposure .

properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-7(14)4-8(15)11(17)12(9)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLTVNWWEZJMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074780
Record name 2,2',3,3',4,6-hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,6-Hexachlorobiphenyl

CAS RN

61798-70-7
Record name 2,2',3,3',4,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,6-hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H530VIV186
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,3',4,6-Hexachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,3',4,6-Hexachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,3',4,6-Hexachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3,3',4,6-Hexachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',3,3',4,6-Hexachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3,3',4,6-Hexachlorobiphenyl

Citations

For This Compound
271
Citations
PC Hsu, MH Li, YL Guo - Toxicology, 2003 - Elsevier
Polychlorinated biphenyls (PCBs) are known to affect reproductive system in animals and in accidentally or occupationally exposed humans. Information is lacking on effects of non-…
Number of citations: 37 www.sciencedirect.com
V Schurig, A Glausch, M Fluck - Tetrahedron: Asymmetry, 1995 - Elsevier
The rotational barrier of chiral, tri-ortho-substituted 2,2′,3,3′,4,6′-hexachlorobiphenyl (PCB 132) was determined. After semipreparative HPLC separation of PCB 132 on …
Number of citations: 82 www.sciencedirect.com
PC Hsu, MH Pan, LA Li, CJ Chen, SS Tsai… - Toxicology and Applied …, 2007 - Elsevier
Exposure in utero to 2,2′,3,3′,4,6′-hexachlorobiphenyl (PCB 132) impairs sperm function and alters testicular apoptosis-related gene expression in rat offspring - ScienceDirect Skip …
Number of citations: 68 www.sciencedirect.com
E Uwimana, B Cagle, C Yeung, X Li… - Toxicological …, 2019 - academic.oup.com
Polychlorinated biphenyls (PCBs) have been associated with neurodevelopmental disorders. Several neurotoxic congeners display axial chirality and atropselectively affect cellular …
Number of citations: 12 academic.oup.com
A Glausch, J Hahn, V Schurig - Chemosphere, 1995 - Elsevier
The enantiomeric ratio (ER) of the chiral polychlorinated biphenyl (PCB) 132 (2, 2', 3, 3', 4, 6'-hexachlorobiphenyl) was determined in human milk samples. The enantiomers were …
Number of citations: 101 www.sciencedirect.com
K Norström, J Eriksson, J Haglund… - … science & technology, 2006 - ACS Publications
Several nonsymmetric polychlorinated biphenyl (PCB) congeners form atropisomers due to steric hindrance of free rotation around the phenyl−phenyl bond. It is evident from the …
Number of citations: 32 pubs.acs.org
MH Li, PC Hsu, YL Guo - Archives of environmental contamination and …, 2001 - Springer
Polychlorinated biphenyls (PCBs) with the liable 2,3,6-substitution are important components of certain commercial mixtures and frequently detected in biota, but little is known about …
Number of citations: 21 link.springer.com
I Kania-Korwel, EG Hrycay, SM Bandiera… - Chemical research in …, 2008 - ACS Publications
2,2′,3,3′,6,6′-Hexachlorobiphenyl (PCB 136) is a chiral and highly neurotoxic PCB congener of environmental relevance. (+)-PCB 136 was previously shown to be enriched in …
Number of citations: 66 pubs.acs.org
X Wu, A Pramanik, MW Duffel, EG Hrycay… - Chemical research in …, 2011 - ACS Publications
Developmental exposure to multiple ortho-substituted polychlorinated biphenyls (PCBs) causes adverse neurodevelopmental outcomes in laboratory animals and humans by …
Number of citations: 61 pubs.acs.org
IN Pessah, HJ Lehmler, LW Robertson… - Chemical research in …, 2009 - ACS Publications
Polychlorinated biphenyls (PCBs) with unsymmetrical chlorine substitutions and multiple ortho-substitutions that restrict rotation around the biphenyl bond may exist in two stable …
Number of citations: 81 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.